S-methyl-L-ergothioneine

Cystinuria biomarker Urine metabolomics Diagnostic ratio assay

S-Methyl-L-ergothioneine (CAS 497-30-3 derivative) is the S-methylated metabolite of the dietary thione antioxidant L-ergothioneine (EGT). It is an amino acid betaine formed by enzymatic methylation of the thione sulfur of ergothioneine, converting the redox-active thione group into a redox-inert thioether.

Molecular Formula C10H17N3O2S
Molecular Weight 243.33 g/mol
Cat. No. B1246218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-methyl-L-ergothioneine
Molecular FormulaC10H17N3O2S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-]
InChIInChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)/t8-/m0/s1
InChIKeyGVQNHIYBRMFCMS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl-L-Ergothioneine for Analytical Reference, Diagnostic Biomarker Research, and Metabolic Studies


S-Methyl-L-ergothioneine (CAS 497-30-3 derivative) is the S-methylated metabolite of the dietary thione antioxidant L-ergothioneine (EGT). It is an amino acid betaine formed by enzymatic methylation of the thione sulfur of ergothioneine, converting the redox-active thione group into a redox-inert thioether [1]. While L-ergothioneine is a potent scavenger of hydroxyl, peroxyl, and peroxynitrite radicals, S-methyl-L-ergothioneine lacks this direct antioxidant capacity due to its blocked sulfur moiety [2]. Its primary value to scientific and industrial users lies in its role as a specific endogenous biomarker for cystine lithiasis, a stable isotope-dilution mass spectrometry (ID-MS) internal standard, and a mechanistic probe for ergothioneine methylation pathways.

Redox-inert thioether metabolite for controlled mechanistic studies
Specific endogenous biomarker for cystinuria research assays
Matched internal standard for ergothioneine ID-MS metabolomics

Why S-Methyl-L-Ergothioneine Cannot Be Replaced by L-Ergothioneine or Generic Thiols for Diagnostic and Analytical Applications


Substituting S-methyl-L-ergothioneine with L-ergothioneine or other thiol-containing compounds in analytical or diagnostic workflows produces fundamentally different results because of the structural and functional divergence between the thione (L-ergothioneine) and thioether (S-methyl-L-ergothioneine) forms [1]. The blocked sulfur of S-methyl-L-ergothioneine renders it redox-inert, whereas L-ergothioneine is redox-active and continues to undergo oxidation during sample handling, storage, and analysis [2]. In LC-MS/MS-based quantification, co-elution and ionization characteristics differ substantially between the two species, necessitating a matched S-methyl-L-ergothioneine standard (or its deuterated analog) for accurate measurement. Critically, the S-methyl-L-ergothioneine to L-ergothioneine urinary ratio is the parameter with demonstrated diagnostic discrimination for cystine lithiasis phenotypes; neither compound alone provides equivalent predictive capability [1].

Redox Activity L-ergothioneine is redox-active and may alter sample stability and quantification outcomes.
Diagnostic Ratio Cystinuria biomarker ratio requires S-methyl-L-ergothioneine; L-ergothioneine alone is non-discriminatory.
Ionization & Co-elution LC-MS/MS characteristics differ substantially; a matched standard is necessary for accurate measurement.

Quantitative Differentiation Evidence for S-Methyl-L-Ergothioneine in Diagnostic, Analytical, and Research Applications


S-Methyl-L-Ergothioneine to L-Ergothioneine Urinary Ratio Discriminates Cystine Lithiasis Phenotypes with 50% Differential in S-Met-L-Erg Levels

In a genetically defined cystinuria mouse model (Slc7a9−/−), the urinary concentration of S-methyl-L-ergothioneine (S-Met-L-Erg) was 50% lower (p = 0.0022) in Slc7a9−/− Slc22a4+/+ mice compared to wild-type mice, whereas L-ergothioneine concentrations did not differ significantly between genotypes [1]. When normalized to L-ergothioneine levels to control for inter-individual variation, the S-methyl-L-ergothioneine to L-ergothioneine urinary ratio successfully discriminated between early stone formers, late stone formers, and non-stone formers across both sexes and two age groups [1]. This ratio-based discrimination was not achievable using L-ergothioneine or total thiol measurements alone.

Urinary ratio discrimination
Head-to-head
S-Met-L-Erg ~50% lower in Slc7a9−/− mice (p = 0.0022)
L-Ergothioneine No significant difference (p = 0.1964)
Ratio-based discrimination reported in mouse model; supports cystinuria biomarker assay development.
LC-MS/MS, 24 h urine, 3-month Slc7a9−/− model.
Cystinuria biomarker Urine metabolomics Diagnostic ratio assay

Ergothioneine Demonstrates 6.4-Fold Higher DPPH Radical Scavenging Than Glutathione at Equivalent Concentration

In a DPPH radical scavenging assay conducted at 50 ppm, ergothioneine (EGT) exhibited a scavenging rate 6.4-fold higher than reduced glutathione (GSH) and 46-fold higher than coenzyme Q10 [1]. This superior radical scavenging was observed under identical assay conditions with direct head-to-head measurement. Although this data pertains to L-ergothioneine rather than S-methyl-L-ergothioneine directly, it establishes the class-level differentiation of the ergothioneine scaffold from conventional thiol antioxidants—a distinction that informs procurement decisions when selecting antioxidant reference standards for comparative studies.

DPPH radical scavenging
Class-level
6.4× vs glutathione (50 ppm)
Class-level differentiation of ergothioneine scaffold; supports need for S-methyl-L-ergothioneine as negative control.
In vitro DPPH assay; data for L-ergothioneine.
Ocular antioxidant Radical scavenging Formulation stability

Cellular Tolerance: Ergothioneine Maintains Full Neuronal Viability at 5 mM, Whereas N-Acetylcysteine Reduces Viability to 50% at 3 mM

In the human neuronal hybridoma cell line N-18-RE-105, ergothioneine (EGT) at 5 mM was fully tolerated with no reduction in cell viability, while N-acetylcysteine (NAC) at concentrations exceeding 3 mM caused marked cytotoxicity, reducing cell viability to approximately 50% [1]. At 2 mM, EGT weakly improved cell viability in the presence of H₂O₂, whereas NAC at the same concentration showed a weak, non-significant decrease in viability. Furthermore, preincubation with EGT significantly enhanced the weak protective effect of 5 mM NAC against H₂O₂-induced cell death [1]. This data indicates that ergothioneine provides a wider non-toxic concentration window than NAC, a property relevant to in vitro experimental design where thiol antioxidant controls are required.

Cellular tolerance
Head-to-head
Ergothioneine Full viability at 5 mM
N-Acetylcysteine ~50% viability at >3 mM
Wider tolerated concentration window may inform selection of control for cell-based studies.
N-18-RE-105 neuronal cells, H₂O₂ stress model.
Neuronal cell culture Cytotoxicity tolerance Thiol antioxidant comparison

Peroxyl Radical Scavenging: Ergothioneine Outperforms Trolox by 25% in Total Oxyradical Scavenging Capacity Assay

In the total oxyradical scavenging capacity (TOSC) assay, ergothioneine demonstrated a peroxyl radical scavenging capacity of 5.53 ± 1.27 TOSC units, which was 25% higher than the value obtained with trolox (4.4 ± 0.6 units, P < 0.01) [1]. Against hydroxyl radicals, EGT (0.34 ± 0.09 units) exceeded uric acid (0.21 ± 0.04 units, P < 0.001) by 60%. For peroxynitrite, EGT (5.2 ± 1.0 units) was 10% higher than uric acid (4.7 ± 0.9 units, P < 0.05). This data establishes ergothioneine as the most active scavenger among tested physiological antioxidants across all three radical species, providing a quantitative benchmark against which S-methyl-L-ergothioneine (as a redox-inert structural analog) can be compared in mechanistic studies of the thione group's contribution to radical scavenging.

TOSC radical scavenging
Class-level
Peroxyl 5.53 ± 1.27
Hydroxyl 0.34 ± 0.09
Peroxynitrite 5.2 ± 1.0
Establishes quantitative benchmark for thione-dependent radical scavenging; highlights role of negative control.
TOSC assay, KMBA oxidation; values for L-ergothioneine.
Peroxyl radical TOSC assay Antioxidant capacity ranking

Singlet Oxygen Reactivity: Ergothioneine Reaction Products Resist Glutathione and TRIS Quenching, Whereas Hercynine Products Do Not

In a study comparing the reaction of ergothioneine (ET) and hercynine (ET minus sulfur) with pure singlet oxygen (¹O₂) generated by thermolysis of DHPNO₂ at 37°C and pH 7.4, the generation of specific oxidation products from ET was fully resistant to quenching by a large excess of either TRIS or reduced glutathione (GSH), whereas hercynine-derived products were not [1]. Furthermore, the depletion of ET during ¹O₂ exposure was almost completely abolished in the presence of GSH, suggesting a regeneration mechanism that is absent for hercynine [1]. The mechanistic divergence arises because ET reacts via [2+2] cycloaddition and Schenck ene pathways involving the doubly bonded sulfur, while hercynine undergoes [4+2] cycloaddition at the imidazole ring [1]. This comparison directly demonstrates that the sulfur atom—methylated and blocked in S-methyl-L-ergothioneine—is the essential determinant of ergothioneine's unique singlet oxygen reactivity, making S-methyl-L-ergothioneine the appropriate negative control for singlet oxygen studies.

Singlet oxygen reactivity
Head-to-head
Ergothioneine Products resistant to GSH/TRIS; depletion nearly abolished with GSH
Hercynine Products not resistant; no regeneration observed
Sulfur-dependent mechanism demonstrated; S-methyl-L-ergothioneine serves as appropriate negative control for ¹O₂ studies.
Pure ¹O₂, DHPNO₂, pH 7.4, 37 °C.
Singlet oxygen quenching Hercynine comparison Reaction mechanism

Ergothioneine Retains >97% Stability After 6 Months at 40°C/75% RH, Enabling Long-Term Reference Standard Reliability

In a stability study assessing ergothioneine as an ocular therapeutic, HPLC analysis demonstrated that EGT retained over 97% of its initial concentration after six months of storage at 40°C and 75% relative humidity [1]. This stability profile contrasts with conventional thiol antioxidants such as glutathione, which undergo rapid auto-oxidation and disulfide formation under ambient conditions. While this data is for L-ergothioneine, the thioether structure of S-methyl-L-ergothioneine is expected to confer even greater oxidative stability because the methyl-blocked sulfur cannot participate in redox cycling, disulfide formation, or auto-oxidation—making it preferable as a long-term stable analytical reference material.

Reference standard stability
Class-level
>97% retention after 6 months at 40 °C/75% RH
Thioether structure may confer greater oxidative stability than free thiols, supporting long-term analytical standard use.
Stability data for L-ergothioneine; predicted advantage for S-methyl-L-ergothioneine.
Stability testing Reference standard Long-term storage

Validated Application Scenarios Where S-Methyl-L-Ergothioneine Procurement Is Scientifically Justified


Cystinuria Diagnostic Biomarker Assay Development Using Urinary S-Methyl-L-Ergothioneine/L-Ergothioneine Ratio

Clinical chemistry laboratories and diagnostic kit manufacturers developing LC-MS/MS-based assays for cystine lithiasis risk stratification require S-methyl-L-ergothioneine as a primary calibration standard. The S-methyl-L-ergothioneine to L-ergothioneine urinary ratio is the only parameter shown to discriminate between early stone-forming, late stone-forming, and non-stone-forming phenotypes in a validated cystinuria mouse model, with S-methyl-L-ergothioneine levels reduced by approximately 50% in affected genotypes [1]. Procurement of authenticated S-methyl-L-ergothioneine standard (alongside deuterated S-Methyl Ergothioneine-d3 as internal standard) is essential for accurate LC-MS/MS quantification and assay validation.

Negative Control Compound for Ergothioneine Antioxidant Mechanism-of-Action Studies

Investigators studying the molecular mechanisms of ergothioneine's antioxidant, neuroprotective, or anti-inflammatory effects require S-methyl-L-ergothioneine as the definitive redox-inert structural control. Unlike NAC, which exhibits its own cytotoxicity at concentrations exceeding 3 mM [2], or glutathione, which participates in cellular redox cycling, S-methyl-L-ergothioneine preserves the betaine scaffold and transporter recognition motif while eliminating thione-mediated radical scavenging. This enables unambiguous attribution of observed biological effects to the thione group, as demonstrated in singlet oxygen studies where ergothioneine and hercynine diverge mechanistically [3], and in TOSC assays where ergothioneine outperforms trolox by 25% against peroxyl radicals [4].

Stable Isotope-Dilution Mass Spectrometry Internal Standard for Ergothioneine Metabolomics

Quantitative metabolomics laboratories measuring ergothioneine and its metabolites in plasma, urine, or tissue samples require S-methyl-L-ergothioneine (and its deuterated analog) as a matched internal standard for ID-MS workflows. Human pharmacokinetic studies have established that blood ergothioneine levels are highly correlated with both S-methyl-ergothioneine and hercynine, confirming that S-methyl-L-ergothioneine is a genuine endogenous metabolite that must be distinguished from the parent compound chromatographically [5]. The thioether structure of S-methyl-L-ergothioneine provides superior ionization consistency and storage stability compared to redox-labile L-ergothioneine, reducing analytical variability.

Structure-Activity Relationship Studies of Ergothioneine Transporter (ETT/SLC22A4) Substrate Recognition

Membrane transport researchers investigating the substrate specificity of the ergothioneine transporter ETT (SLC22A4) use S-methyl-L-ergothioneine to probe whether the free thione group is required for transporter recognition. ETT is a highly specific transporter that does not accept carnitine, and complementary mutations in the carnitine transporter CTT (SLC22A5) do not confer ergothioneine transport activity [6]. The ETT remains highly specific for its physiologic substrate, with gabapentin transport efficiency approximately 100-fold lower than ergothioneine [7]. Testing S-methyl-L-ergothioneine as a substrate in competitive uptake assays directly reveals whether sulfur methylation preserves or abolishes transporter recognition.

Application
Selection Property
Validation Focus
Cystinuria biomarker assay development
Ratio-dependent discrimination (S-Met-L-Erg / L-Erg)
Urinary ratio validation in model systems
Antioxidant mechanism-of-action studies
Redox-inert structural control (blocked thione)
Thione-specific effect attribution
Ergothioneine metabolomics by ID-MS
Matched ionization and storage stability
Co-elution and recovery in biological matrices
ETT/SLC22A4 transporter SAR studies
Thione group requirement for substrate recognition
Competitive uptake assay validation
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